molecular formula C18H23N5 B2423023 N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine CAS No. 899402-70-1

N-cyclohexyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine

Cat. No.: B2423023
CAS No.: 899402-70-1
M. Wt: 309.417
InChI Key: ALVBIHZEKFWBCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CTHTPP involves several steps. The tetraheterocyclic systems were formed by cyclization of 4-chloro-3-(2-chloroethyl)-2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidine with the appropriate primary amines . The reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate to afford (2,8,10-trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yloxy)acetic acid ethyl ester 4 . The reaction product depends on the reaction time and catalyst applied .


Molecular Structure Analysis

The molecular structure of CTHTPP was established by NMR and mass spectra . Unfortunately, the specific details of the molecular structure are not provided in the search results.


Chemical Reactions Analysis

The reaction of compound 3 with POCl3 afforded 4-chloro-derivative 5, which reacted with hydrazine and a series of amines (primary and secondary) to yield 6 and 7a–n . 4-Hydrazino pyridopyrazolopyrimidine 6 reacted with aromatic aldehydes, aromatic ketones, acetylacetone, and ethyl acetoacetate to afford condensation products 8–11 .

Scientific Research Applications

Metabolism and Excretion

Research studies focus on understanding the metabolism and excretion pathways of heterocyclic amines, highlighting the importance of these processes in assessing the potential health impacts of chemical exposure. For example, studies on dietary HCAs like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) demonstrate the body's metabolic processing and excretion patterns, which are crucial for evaluating the carcinogenic risk associated with exposure (Malfatti et al., 2006).

Dietary Exposure and Cancer Risk

A significant area of research involves assessing the risk associated with dietary exposure to heterocyclic amines and their potential to contribute to cancer development. Investigations into the consumption of cooked meats, where HCAs are prevalent, and the subsequent risk of prostate and colon cancer are examples of this research focus. These studies aim to correlate HCA intake levels with cancer incidence, exploring the role of genetic polymorphisms in modulating this risk (Cross et al., 2005; Koutros et al., 2009).

Mechanistic Insights

Understanding the mechanisms through which HCAs exert their biological effects, including DNA adduct formation and mutation induction, is crucial for elucidating the carcinogenic potential of these compounds. Studies employing model systems and human subjects help in identifying the specific DNA interactions and mutational signatures associated with HCA exposure, providing a molecular basis for their carcinogenicity (Nagao et al., 1996).

Environmental and Occupational Exposure

Research also extends to evaluating environmental and occupational exposures to HCAs, considering factors such as cooking methods, dietary habits, and occupational settings that might increase the risk of exposure. These studies are pivotal in developing guidelines and interventions to minimize HCA exposure in the general population and specific at-risk groups (Babina et al., 2012).

Properties

IUPAC Name

N-cyclohexyl-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5/c1-11-9-12(2)19-17-16(11)18-20-13(3)10-15(23(18)22-17)21-14-7-5-4-6-8-14/h9-10,14,21H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVBIHZEKFWBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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